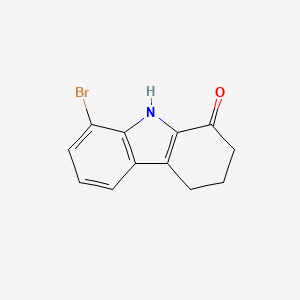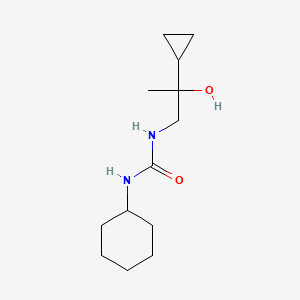![molecular formula C20H17N3O4 B2960583 N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide CAS No. 690641-03-3](/img/structure/B2960583.png)
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide is a complex organic compound that features an imidazole ring, a naphthofuran core, and a carboxamide group
Wirkmechanismus
Target of Action
GNF-Pf-396, also known as IDI1_025128, N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide, HMS1493I02, ChemDiv3_007218, or N-(3-imidazol-1-ylpropyl)-2-methyl-4,9-dioxobenzofbenzofuran-3-carboxamide, primarily targets the p21-activated kinase 4 (PAK4) . PAK4 is a member of the PAK family of serine/threonine kinases, which play key roles in cellular processes such as motility, proliferation, and survival .
Mode of Action
GNF-Pf-396 acts as a potent inhibitor of PAK4, with an IC50 of 14.93 μM . It interacts with PAK4, inhibiting its kinase activity, which leads to the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway . This inhibition disrupts the normal functioning of these pathways, leading to changes in cellular processes.
Biochemical Pathways
The primary biochemical pathway affected by GNF-Pf-396 is the PAK4/c-Src/EGFR/cyclin D1 pathway . PAK4 is a critical regulator of this pathway, and its inhibition by GNF-Pf-396 leads to the downregulation of the entire pathway. This results in the suppression of cell proliferation and the induction of apoptosis .
Result of Action
The primary result of GNF-Pf-396’s action is the suppression of cell proliferation and the induction of apoptosis, particularly in human gastric cancer cells . By inhibiting PAK4 and downregulating the PAK4/c-Src/EGFR/cyclin D1 pathway, GNF-Pf-396 disrupts the normal cell cycle, leading to decreased cell growth and increased cell death .
Biochemische Analyse
Biochemical Properties
GNF-Pf-396 plays a significant role in biochemical reactions, particularly as a PAK4 inhibitor . It interacts with enzymes such as PAK4 and proteins like c-Src and EGFR . The nature of these interactions involves the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway .
Cellular Effects
GNF-Pf-396 has profound effects on various types of cells and cellular processes. It effectively suppresses the proliferation of human gastric cancer cells . It influences cell function by downregulating the PAK4/c-Src/EGFR/cyclin D1 pathway, which impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of GNF-Pf-396 involves its binding interactions with biomolecules such as PAK4, c-Src, and EGFR . It exerts its effects at the molecular level by inhibiting PAK4, which leads to the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway and changes in gene expression .
Metabolic Pathways
GNF-Pf-396 is involved in metabolic pathways that interact with enzymes such as PAK4 and proteins like c-Src and EGFR . It could also affect metabolic flux or metabolite levels through its inhibition of the PAK4/c-Src/EGFR/cyclin D1 pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide typically involves multiple steps, starting with the preparation of the imidazole ring and the naphthofuran core. The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by subsequent functionalization . The naphthofuran core is often synthesized via cyclization reactions involving appropriate precursors . The final step involves coupling the imidazole ring with the naphthofuran core through a carboxamide linkage under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring yields imidazole N-oxides, while reduction of the carbonyl groups results in alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(1H-imidazol-1-yl)propyl]-5-methoxy-1H-indole-2-carboxamide
- 1-(3-Aminopropyl)imidazole
- N-(3-(4-(3-(diisobutylamino)propyl)piperazin-1-yl)propyl)-1H-benzoimidazol-2-amine
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide is unique due to its combination of an imidazole ring and a naphthofuran core, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets that are not observed with other similar compounds .
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-12-15(20(26)22-7-4-9-23-10-8-21-11-23)16-17(24)13-5-2-3-6-14(13)18(25)19(16)27-12/h2-3,5-6,8,10-11H,4,7,9H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRWPEPEHAEFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NCCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-N-methyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2960502.png)
![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2960503.png)
![[2-Methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]amine](/img/structure/B2960504.png)
![N-[4-(morpholin-4-yl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2960506.png)
![(1R,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2960507.png)
![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide](/img/structure/B2960508.png)

![Methyl 2-[(3-chloro-4-propan-2-ylbenzoyl)-(cyanomethyl)amino]acetate](/img/structure/B2960511.png)
![3-Ethoxy-7-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B2960512.png)


![2,5-dichloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2960516.png)

